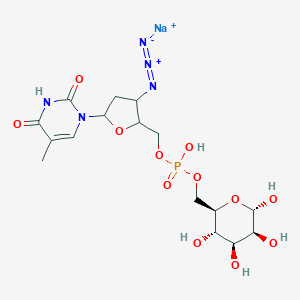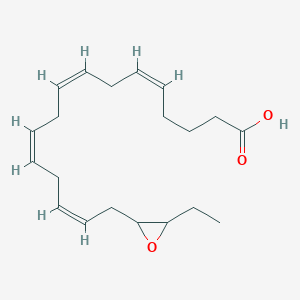
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide (TMDP-A18C6I2) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. TMDP-A18C6I2 is a phosphorus-containing ligand that is capable of coordinating with metal ions, making it a useful tool in the synthesis of metal complexes with unique properties.
Wirkmechanismus
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide functions as a ligand, coordinating with metal ions to form stable complexes. The resulting complexes exhibit unique properties that make them useful in various applications, including catalysis and drug delivery.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide is its ability to coordinate with metal ions, making it a useful tool in the synthesis of metal complexes with unique properties. However, the synthesis of this compound can be challenging, and the compound is relatively unstable, requiring careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide. One area of interest is the development of new catalytic systems based on this compound and metal complexes. Another area of interest is the use of this compound as a drug delivery agent, particularly in the development of targeted drug delivery systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesemethoden
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide can be synthesized by reacting N,N,N',N'-tetramethyldiamidophosphite with a solution of aza-18-crown-6 and iodine in dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide has been extensively studied for its potential applications in various fields of scientific research. In catalysis, this compound has been used as a ligand in the synthesis of metal complexes that exhibit high catalytic activity in various reactions, including cross-coupling reactions, hydrogenation, and oxidation. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds, including heterocycles and natural products. In medicinal chemistry, this compound has been studied for its potential as a drug delivery agent, as it is capable of forming stable complexes with metal ions and other molecules.
Eigenschaften
CAS-Nummer |
139194-01-7 |
|---|---|
Molekularformel |
C22H54I2N6O4P2 |
Molekulargewicht |
782.5 g/mol |
IUPAC-Name |
[16-[bis(dimethylamino)-methylphosphaniumyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-bis(dimethylamino)-methylphosphanium;diiodide |
InChI |
InChI=1S/C22H54N6O4P2.2HI/c1-23(2)33(9,24(3)4)27-11-15-29-19-21-31-17-13-28(34(10,25(5)6)26(7)8)14-18-32-22-20-30-16-12-27;;/h11-22H2,1-10H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SMJQVIXJFAEWMG-UHFFFAOYSA-L |
SMILES |
CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)N(C)C)N(C)C.[I-].[I-] |
Kanonische SMILES |
CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)N(C)C)N(C)C.[I-].[I-] |
Synonyme |
[16-(bis(dimethylamino)-methyl-phosphaniumyl)-1,4,10,13-tetraoxa-7,16- diazacyclooctadec-7-yl]-bis(dimethylamino)-methyl-phosphanium diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



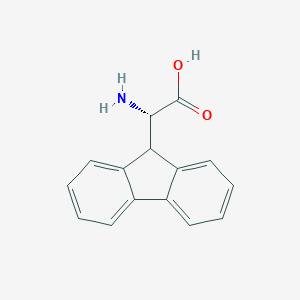

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)

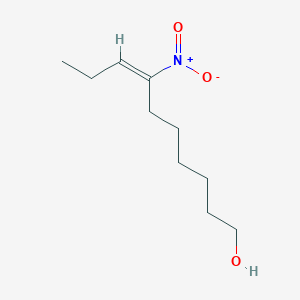

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
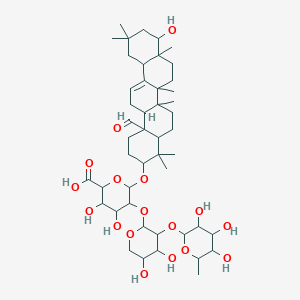
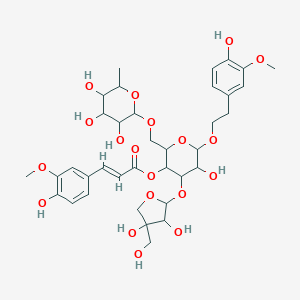
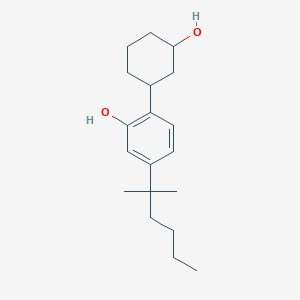
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
